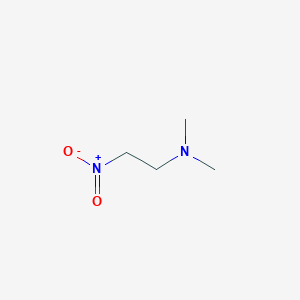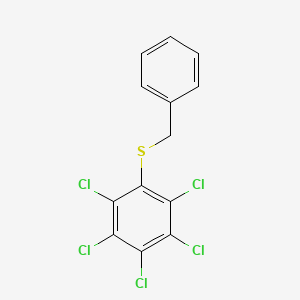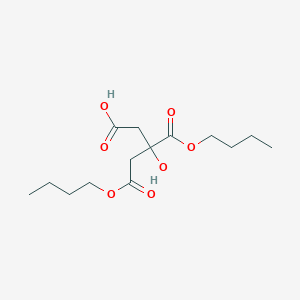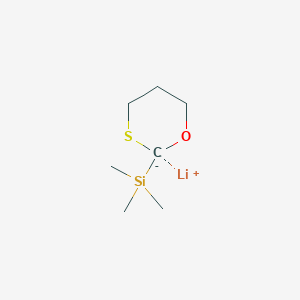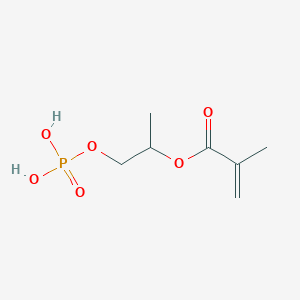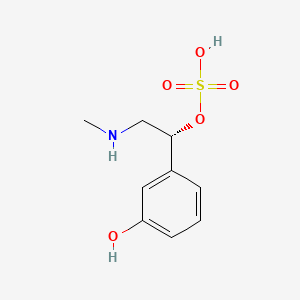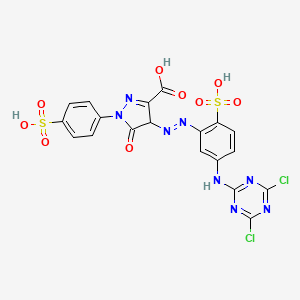
11-Deoxyprostacyclin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Deoxyprostacyclin is a synthetic analogue of prostacyclin, a member of the prostanoid family of lipid mediators. Prostacyclins are derived from arachidonic acid and play a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation . This compound, like other prostacyclin analogues, has been developed to overcome the limitations of natural prostacyclin, such as its short biological half-life .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxyprostacyclin involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a hydroxyl-protected alkynol with a suitable precursor, followed by a series of reactions including oxidation, reduction, hydroxyl protection, and cyclization . The final steps often involve deprotection and purification to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions: 11-Deoxyprostacyclin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
11-Deoxyprostacyclin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of prostacyclin analogues.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and migration.
Medicine: Explored for its potential therapeutic effects in conditions such as pulmonary arterial hypertension and thrombosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
11-Deoxyprostacyclin exerts its effects primarily through the activation of prostacyclin receptors on the surface of target cells. This activation leads to the inhibition of platelet aggregation and vasodilation, which are mediated by the increase in cyclic adenosine monophosphate (cAMP) levels within the cells . The compound also exhibits anti-inflammatory and antiproliferative properties, making it a valuable therapeutic agent in various clinical settings .
Comparación Con Compuestos Similares
Prostacyclin (Prostaglandin I2): The natural counterpart with a shorter half-life.
Treprostinil: A synthetic analogue with improved stability and longer duration of action.
Iloprost: Another synthetic analogue used in the treatment of pulmonary arterial hypertension.
Uniqueness: 11-Deoxyprostacyclin is unique due to its structural modifications that enhance its stability and biological activity compared to natural prostacyclin. These modifications allow for more precise control over its pharmacokinetic properties, making it a valuable tool in both research and clinical applications .
Propiedades
Número CAS |
84414-09-5 |
|---|---|
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(5Z)-5-[(4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-7-16(21)12-10-15-11-13-19-18(15)14-17(24-19)8-5-6-9-20(22)23/h8,10,12,15-16,18-19,21H,2-7,9,11,13-14H2,1H3,(H,22,23)/b12-10+,17-8-/t15-,16-,18?,19+/m0/s1 |
Clave InChI |
NSDXRLMONNTWOZ-NWEXXZBNSA-N |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)O |
SMILES canónico |
CCCCCC(C=CC1CCC2C1CC(=CCCCC(=O)O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


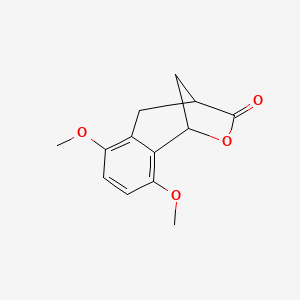
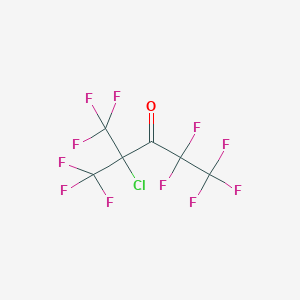

![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)

![Ethanol, 2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14408965.png)
